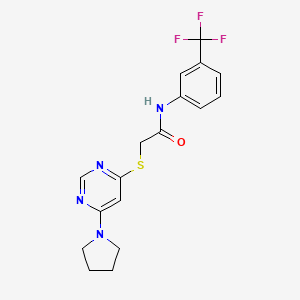
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is a synthetic organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex arrangement of functional groups, including a pyrazole ring, a pyrimidine ring, and a furan carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing pyrazole and pyrimidine moieties, have been reported to exhibit inhibitory activity against cyclin-dependent kinase 2 (cdk2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been found to interact with their targets, such as cdk2, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to changes in the phosphorylation state of the target protein, which can affect its function and the cellular processes it regulates.
Biochemical Pathways
Inhibition of cdk2, a potential target of this compound, can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest, which can have downstream effects on cell proliferation and survival.
Result of Action
Similar compounds that inhibit cdk2 can induce cell cycle arrest, leading to reduced cell proliferation . They can also induce apoptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed through a cyclization reaction involving a suitable precursor such as a β-keto ester and a guanidine derivative.
Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the core structure.
Introduction of the Furan Carboxamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of specific enzymes, such as protein kinases, which are involved in various cellular processes. Its ability to modulate enzyme activity makes it a candidate for the development of new therapeutic agents for diseases like cancer and inflammatory disorders.
Industry
In the industrial sector, the compound’s properties can be leveraged for the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide
- N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h1-12H,(H,23,25)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXNXQFVBMZQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2593454.png)
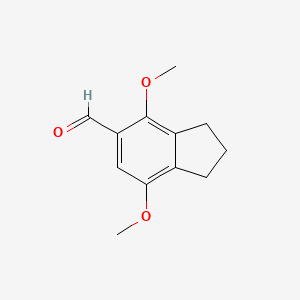
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)

![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)
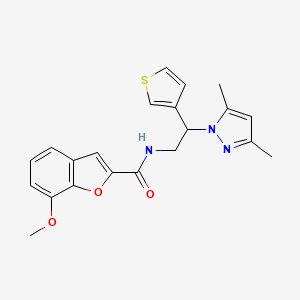
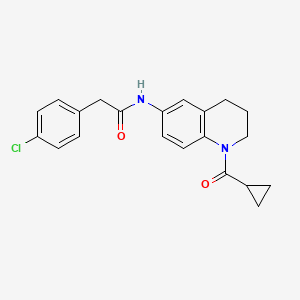
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)
![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)
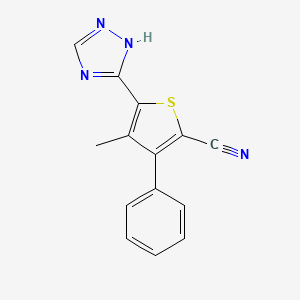
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2593475.png)
